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Compound of Interest

Compound Name: GPD-1116

Cat. No.: B1242100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GPD-1116, a novel phosphodiesterase 4

(PDE4) inhibitor developed by Aska Pharmaceutical. The information presented is collated from

preclinical and early clinical studies to serve as a comprehensive resource for researchers and

professionals in the field of drug development.

Core Compound Information
GPD-1116 is chemically identified as 3-benzyl-5-phenyl-1H-pyrazolo[4, 3-c][1][2]naphthyridin-

4(5H)-one.[1][3] It is an orally administered small molecule designed to treat inflammatory

pulmonary diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4]

[5]

Mechanism of Action
GPD-1116 primarily functions as a phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a crucial

intracellular enzyme responsible for the degradation of cyclic adenosine monophosphate

(cAMP), a second messenger with inhibitory effects on numerous inflammatory cells.[1][3] By

inhibiting PDE4, GPD-1116 increases intracellular cAMP levels, thereby mitigating

inflammatory responses.[1] Notably, GPD-1116 and its metabolite, GPD-1133, have also

demonstrated inhibitory effects on human PDE1 in vitro.[5][6] The potential contribution of

PDE1 inhibition to the overall pharmacological profile of GPD-1116 is a subject for further

investigation.[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1242100?utm_src=pdf-interest
https://www.benchchem.com/product/b1242100?utm_src=pdf-body
https://www.benchchem.com/product/b1242100?utm_src=pdf-body
https://journals.physiology.org/doi/10.1152/ajplung.00173.2007
https://www.aska-pharma.co.jp/english/company/business/
https://journals.physiology.org/doi/10.1152/ajplung.00173.2007
https://www.researchgate.net/figure/Chemical-structure-of-phosphodiesterase-4-PDE4-inhibitor-GPD-1116-is-shown_fig1_5852454
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effects-of-gpd-1116-on-response-to-allergen-in-asthma-patients/
https://pubmed.ncbi.nlm.nih.gov/27150141/
https://www.benchchem.com/product/b1242100?utm_src=pdf-body
https://journals.physiology.org/doi/10.1152/ajplung.00173.2007
https://journals.physiology.org/doi/10.1152/ajplung.00173.2007
https://www.researchgate.net/figure/Chemical-structure-of-phosphodiesterase-4-PDE4-inhibitor-GPD-1116-is-shown_fig1_5852454
https://www.benchchem.com/product/b1242100?utm_src=pdf-body
https://journals.physiology.org/doi/10.1152/ajplung.00173.2007
https://www.benchchem.com/product/b1242100?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27150141/
https://www.jstage.jst.go.jp/article/bpb/39/5/39_b15-00652/_html/-char/en
https://www.benchchem.com/product/b1242100?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27150141/
https://www.jstage.jst.go.jp/article/bpb/39/5/39_b15-00652/_html/-char/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proposed signaling pathway for GPD-1116's anti-inflammatory action is illustrated below:
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Figure 1: GPD-1116 Mechanism of Action

Preclinical Efficacy
GPD-1116 has demonstrated significant efficacy in various animal models of inflammatory

pulmonary diseases.

Cigarette Smoke-Induced Emphysema Model
In a study utilizing senescence-accelerated mice (SAMP1 strain) exposed to cigarette smoke

for 8 weeks, oral administration of GPD-1116 markedly attenuated the development of

emphysema.[1] Key findings from this study are summarized below:

Parameter Control (Air) Smoke-Exposed
Smoke-Exposed +
GPD-1116

Mean Linear

Intercepts (MLI, µm)
52.9 ± 0.8 68.4 ± 4.2 57.0 ± 1.4

Destructive Index (DI,

%)
4.5 ± 1.3 16.0 ± 0.4 8.2 ± 0.6

MMP-12 Activity

(area/µg protein)
4.1 ± 1.1 40.5 ± 16.2 5.3 ± 2.1

GPD-1116 was also shown to reduce the apoptosis of lung cells induced by cigarette smoke.[1]

The mechanism for this is believed to be through the inhibition of matrix metalloproteinase
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(MMP)-12 activity.[1]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury
Model
In a rat model of LPS-induced acute lung inflammation, GPD-1116 demonstrated a dose-

dependent inhibition of neutrophil infiltration into the airways.[6]

Compound ED₅₀ (mg/kg)

GPD-1116 0.18

Roflumilast 0.70

Clinical Development
A Phase IIa clinical trial was conducted to evaluate the effects of GPD-1116 on the late-phase

asthmatic response to allergen challenges in patients with mild to moderate asthma.[4] The

study involved repeated doses of the drug over two 15-day treatment periods.[4] Prior to this,

two studies in healthy volunteers found the drug to be well-tolerated.[4]

Experimental Protocols
Cigarette Smoke-Induced Emphysema in SAMP1 Mice

Animals: 12-14 week old SAMP1/Ka strain mice were used.[1]

Drug Administration: GPD-1116 was suspended in a 0.5% sodium carboxymethyl cellulose

(CMC-Na) solution and orally administered at a dose of 1 or 2 mg/kg, 30 minutes before

cigarette smoke exposure.[1] The vehicle (0.5% CMC-Na) was administered to the control

groups.[1]

Exposure: Mice were exposed to cigarette smoke for 8 weeks.[1]

Analysis: Following the exposure period, bronchoalveolar lavage (BAL) fluid was collected to

measure MMP-12 activity.[1] Lung tissues were processed for histological analysis to

determine the mean linear intercepts and destructive index.[7] Apoptosis in lung cells was

also assessed.[1]
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The experimental workflow for this study is depicted below:
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Figure 2: Workflow for Cigarette Smoke-Induced Emphysema Model

LPS-Induced Acute Lung Inflammation in Rats
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Procedure: Rats were treated with either GPD-1116 or roflumilast. Subsequently, LPS was

administered to induce acute lung inflammation.[6]

Analysis: The number of neutrophils in the BALF was quantified to assess the level of

inflammation and the inhibitory effect of the compounds.[6]

Safety and Tolerability
In preclinical studies, GPD-1116 exhibited some class-specific side effects associated with

PDE4 inhibitors, including suppression of gastric emptying in rats and induction of emesis in

dogs.[5][6] However, these effects appeared to be less potent than those observed with

roflumilast.[5][6] GPD-1116 did not show suppression of rectal temperature in rats.[5][6] Early

clinical trials in healthy volunteers indicated that the drug was well-tolerated.[4]

Conclusion
GPD-1116 is a promising therapeutic candidate for inflammatory pulmonary diseases,

demonstrating potent anti-inflammatory effects in preclinical models of COPD and asthma. Its

dual inhibition of PDE4 and PDE1 may contribute to its favorable pharmacological profile.

Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in

human populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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